2-(Cyclohexyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-(Cyclohexyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17908296
InChI: InChI=1S/C18H29BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h14H,7-11H2,1-6H3
SMILES:
Molecular Formula: C18H29BN2O3
Molecular Weight: 332.2 g/mol

2-(Cyclohexyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC17908296

Molecular Formula: C18H29BN2O3

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine -

Specification

Molecular Formula C18H29BN2O3
Molecular Weight 332.2 g/mol
IUPAC Name 2-cyclohexyloxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C18H29BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h14H,7-11H2,1-6H3
Standard InChI Key QMXWFDXCHCAKGO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3CCCCC3)C

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrimidine ring substituted at three positions: a cyclohexyloxy group at C-2, methyl groups at C-4 and C-6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at C-5 . The molecular formula is C₁₈H₂₉BN₂O₃, with a molecular weight of 332.2 g/mol. The boronic ester moiety enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the cyclohexyloxy group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in drug candidates .

Table 1: Comparative Molecular Data

PropertyValueSource
Molecular FormulaC₁₈H₂₉BN₂O₃
Molecular Weight332.2 g/mol
IUPAC Name2-cyclohexyloxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3CCCCC3)C

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine core. A common approach includes:

  • Halogenation: Introducing a bromine or iodine atom at C-5 of 4,6-dimethylpyrimidine .

  • Borylation: Replacing the halogen with a boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

  • Cyclohexyloxy Introduction: Installing the cyclohexyloxy group via nucleophilic substitution or Mitsunobu reaction, depending on the starting material .

Microwave-assisted synthesis has been reported for analogous compounds to enhance reaction efficiency.

Analytical Characterization

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirmation of regiochemistry via heteronuclear multiple bond correlations (HMBC) .

  • Mass Spectrometry: Validation of molecular weight and fragmentation patterns.

  • X-ray Crystallography: Rarely reported for this compound but used for structural analogs to confirm stereochemistry .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound serves as a critical intermediate in synthesizing kinase inhibitors (e.g., BTK, DGAT1) and anticancer agents . Its boronic ester moiety enables efficient cross-coupling with aryl halides, facilitating the construction of biaryl structures common in pharmaceuticals . For example, derivatives of this compound have been used in the synthesis of AZD7687, a clinical-stage DGAT1 inhibitor .

Structure-Activity Relationships (SAR)

  • Boronic Ester: Essential for target binding via reversible covalent interactions with serine hydrolases .

  • Cyclohexyloxy Group: Enhances metabolic stability by reducing oxidative degradation in vivo .

  • Methyl Substituents: Improve steric shielding, preventing undesired interactions.

Hazard StatementDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Environmental Considerations

Boronic esters are generally stable but may hydrolyze to boric acid in aqueous environments, necessitating proper waste disposal.

Comparative Analysis with Analogues

Table 3: Structural Analogues

CompoundMolecular FormulaKey DifferenceApplicationSource
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidineC₁₂H₁₉BN₂O₂Lacks cyclohexyloxy groupSuzuki coupling intermediate
2-(Cyclopentyloxy)-4,6-dimethyl-5-(dioxaborolan-2-yl)pyrimidineC₁₇H₂₇BN₂O₃Cyclopentyl vs. cyclohexylSolubility studies

Recent Research and Innovations

Radiolabeling Applications

The compound’s boron moiety has been exploited in radiolabeling for positron emission tomography (PET) tracers. For instance, ¹⁸F-labeled derivatives enable imaging of enzyme activity in vivo .

Green Synthesis Advances

Recent efforts focus on solvent-free microwave synthesis to reduce environmental impact, achieving yields >85% for related boronic esters .

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